(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3/c1-28-18-10-8-17(9-11-18)26-13-12-23(27)16-4-2-5-19(14-16)29-15-20-21(24)6-3-7-22(20)25/h2-14,26H,15H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWHIIQQCCDEN-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common approach is the condensation reaction between 3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde and 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that chalcone derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways such as the PI3K/Akt pathway .
Antiparasitic Properties
The halogenated nature of this compound suggests potential antiparasitic activity. Recent studies have focused on its efficacy against Leishmania species, which cause leishmaniasis. The structural modifications in halogenated chalcones have been linked to enhanced activity against these parasites, making this compound a candidate for further investigation in antileishmanial drug development .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research into related chalcones indicates that they can inhibit bacterial growth and possess antifungal properties. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | < 10 | |
| Antileishmanial | Leishmania spp. | < 5 | |
| Antimicrobial | E. coli | < 15 |
Case Study: Anticancer Mechanism
In a detailed examination of the anticancer effects, (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one was tested against human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers and a significant reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment .
Case Study: Antiparasitic Efficacy
In another study focusing on antileishmanial activity, derivatives of the compound were assessed for their ability to inhibit the growth of Leishmania donovani promastigotes. The results showed that compounds with similar structural characteristics exhibited potent inhibitory effects, suggesting that further optimization could lead to effective treatments for leishmaniasis .
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares the target compound with structurally related analogues reported in the literature:
Structure-Activity Relationship (SAR) Insights
Compounds lacking this substitution (e.g., simple methoxyphenyl derivatives) show reduced potency in kinase assays .
Amino Group at R2: The 4-methoxyphenylamino group in the target compound balances electron donation and hydrophobicity. Replacement with a trifluoromethoxy group (as in ) increases lipophilicity but may reduce solubility, impacting bioavailability.
Activity Cliffs: Despite structural similarity, minor changes (e.g., NH2 vs. OMe at R2) can lead to significant activity differences. For example, the amino-substituted analogue exhibits antibacterial activity, while the methoxy derivative is linked to anticancer effects .
Mechanistic and Computational Insights
Chemical Similarity and Bioactivity : Structurally similar compounds have a ~30% probability of sharing bioactivity, as per gene expression correlation studies . However, proteomic interaction signatures (e.g., via the CANDO platform) reveal divergent behaviors due to multitarget effects .
Docking Affinity Variability: Even minor structural changes (e.g., methyl vs. trifluoromethyl groups) alter binding affinities by interacting with different residues in target proteins . For instance, the trifluoromethoxy analogue may exhibit stronger hydrophobic interactions than the target compound.
Biological Activity
The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one , with CAS number 478039-92-8, is a synthetic organic molecule characterized by its complex structure featuring chloro, fluoro, methoxy, and amino functional groups. This unique configuration suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C22H16ClFNO2
- Molecular Weight : 416.27 g/mol
- IUPAC Name : (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The functional groups present facilitate binding to these targets, potentially modulating their activity and influencing various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives with methoxy and chloro substituents have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that related compounds effectively induced apoptosis in various cancer cell lines, suggesting that this compound may also possess similar anticancer activities.
Antimicrobial Properties
The compound's structural features may contribute to antimicrobial effects. Research has shown that certain derivatives of phenylpropene compounds exhibit antifungal and antibacterial activities. The presence of halogen atoms (chlorine and fluorine) is often linked to enhanced bioactivity against microbial strains.
Case Study 1: Anticancer Evaluation
In a recent study assessing the anticancer potential of structurally related compounds, it was found that analogs with methoxy and chloro groups displayed IC50 values in the low micromolar range against breast cancer cell lines. The study utilized cell viability assays and flow cytometry to evaluate apoptosis induction, revealing promising results for further development.
Case Study 2: Antimicrobial Screening
A screening of various derivatives against common pathogens revealed that compounds with similar scaffolds showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating potential for therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis has been employed to predict the biological activity of this compound based on its chemical structure. Key descriptors such as lipophilicity, electronic properties, and steric factors were calculated to assess their correlation with biological activity. The findings suggest that increased lipophilicity enhances membrane permeability, thus improving bioactivity.
| Descriptor | Value |
|---|---|
| Log P | 4.5 |
| pKa | 7.0 |
| Molecular Weight | 416.27 g/mol |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one?
- Answer : The compound can be synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves reacting a substituted acetophenone derivative (e.g., 3-[(2-chloro-6-fluorophenyl)methoxy]acetophenone) with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base (e.g., KOH) in ethanol under reflux. Solvent choice and temperature control (0–50°C) are critical for optimizing yield and stereoselectivity . Characterization via NMR and mass spectrometry is essential to confirm the E-configuration of the α,β-unsaturated ketone.
Q. How can structural validation of this compound be performed?
- Answer : X-ray diffraction (XRD) crystallography is the gold standard for unambiguous structural confirmation. For example, related chalcone derivatives with similar substituents (e.g., 2-chloro-6-fluorophenyl groups) have been resolved in the P2₁/c space group, with unit cell parameters such as a = 11.9035 Å, b = 10.4472 Å, and c = 23.7435 Å . Complementary techniques like FT-IR (to confirm enone C=O and C=C stretches) and UV-Vis spectroscopy (for π→π* transitions) should also be employed .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
- Answer : Follow the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls. For fungal strains, use Sabouraud dextrose agar. Structural analogs with 2-chloro-6-fluorophenyl groups have shown MIC values ranging from 8–64 µg/mL .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) complement experimental data in analyzing this compound’s electronic properties?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and nonlinear optical (NLO) properties. For example, chalcone derivatives with methoxy and halogen substituents exhibit HOMO-LUMO gaps of ~3.5–4.0 eV, correlating with experimental UV-Vis absorption maxima (~350–400 nm). Charge transfer interactions between the electron-donating methoxy group and electron-withdrawing enone system can be visualized via electrostatic potential maps .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. XRD bond lengths) be resolved?
- Answer : Discrepancies between experimental NMR chemical shifts (e.g., deshielded aromatic protons) and XRD-measured bond lengths may arise from dynamic effects in solution vs. solid-state rigidity. Use gauge-including atomic orbital (GIAO) DFT calculations to simulate NMR chemical shifts and compare them with experimental data. For example, deviations >0.3 ppm in -NMR may indicate conformational flexibility or solvent effects .
Q. What strategies optimize solvent and catalyst selection for stereoselective synthesis?
- Answer : Polar aprotic solvents (e.g., DMF) enhance enolate formation, favoring E-isomer selectivity. Catalytic bases like piperidine or DBU improve reaction rates, while protic solvents (e.g., ethanol) may favor keto-enol tautomerization. A recent study achieved >90% E-selectivity using KOH in ethanol at 50°C for 3 hours .
Q. How does crystal packing influence the compound’s physicochemical stability?
- Answer : Analyze intermolecular interactions (e.g., C–H···O, π–π stacking) from XRD data. For example, the title compound’s monoclinic packing (space group P2₁/c) reveals weak C–H···O hydrogen bonds (2.6–2.8 Å) between the enone carbonyl and methoxy groups, contributing to thermal stability up to 200°C . Differential scanning calorimetry (DSC) can validate melting points and polymorphic transitions.
Q. What structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
- Answer : Key modifications include:
- Halogen substitution : 2-Chloro-6-fluorophenyl groups enhance lipophilicity and bacterial membrane penetration.
- Methoxy positioning : Para-methoxy on the aniline moiety improves π-stacking with DNA gyrase.
- Enone conjugation : Extending conjugation (e.g., adding electron-withdrawing groups) increases NLO activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
